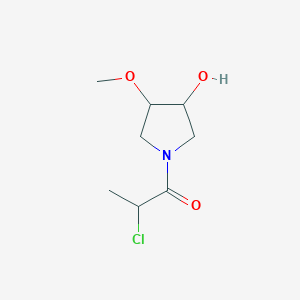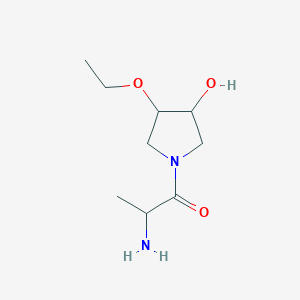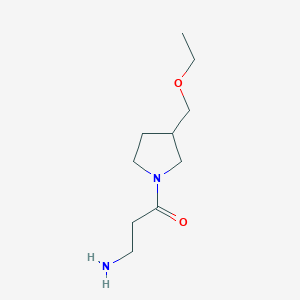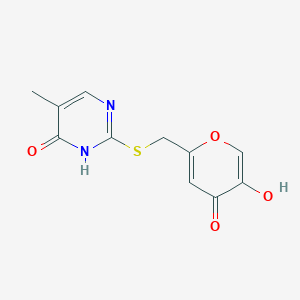
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol
Vue d'ensemble
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Méthodes De Préparation
The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.
Alkylation: The ethoxy group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Pyrrolidine ring formation: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms to scale up the production efficiently .
Analyse Des Réactions Chimiques
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of pyrimidine-based drugs and to develop new chemical probes for biological research.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit key enzymes involved in DNA replication or repair, thereby exerting its effects on cancer cells .
Comparaison Avec Des Composés Similaires
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol can be compared with other pyrimidine derivatives, such as:
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar pyrimidine core but differs in the substituents attached to the ring, leading to different biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyrimidine ring but are fused with a pyridine ring, resulting in distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16)11-4-10(12)13-7(2)14-11/h4,8-9,16H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVDVAMPCWFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)
![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)




![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)





![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

